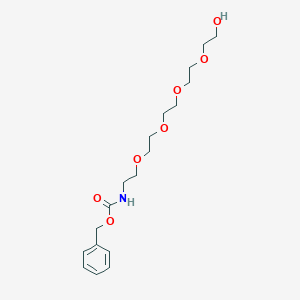
CbzNH-PEG5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CbzNH-PEG5-OH, also known as benzyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate, is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a benzyl carbamate group and a polyethylene glycol chain with five ethylene glycol units. It is commonly used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CbzNH-PEG5-OH typically involves the reaction of benzyl chloroformate with a polyethylene glycol derivative. The reaction is carried out under basic conditions, usually using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the nucleophilic substitution of the chloroformate group by the hydroxyl group of the polyethylene glycol, resulting in the formation of the benzyl carbamate derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production time .
化学反応の分析
Types of Reactions
CbzNH-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or carboxylic acids can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
CbzNH-PEG5-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its solubilizing properties
作用機序
The mechanism of action of CbzNH-PEG5-OH is primarily based on its ability to form stable conjugates with other molecules. The benzyl carbamate group can react with various functional groups, such as amines and thiols, to form stable covalent bonds. This property is particularly useful in drug delivery systems, where this compound can be used to conjugate therapeutic agents to polyethylene glycol chains, thereby enhancing their solubility, stability, and bioavailability .
類似化合物との比較
Similar Compounds
CbzNH-PEG3-OH: A similar compound with a shorter polyethylene glycol chain.
CbzNH-PEG6-OH: A similar compound with a longer polyethylene glycol chain.
CbzNH-PEG7-OH: Another similar compound with an even longer polyethylene glycol chain.
Uniqueness
CbzNH-PEG5-OH is unique due to its optimal chain length, which provides a balance between solubility and stability. The presence of five ethylene glycol units allows for sufficient flexibility and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
benzyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7/c20-7-9-23-11-13-25-15-14-24-12-10-22-8-6-19-18(21)26-16-17-4-2-1-3-5-17/h1-5,20H,6-16H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHBPKRQVVLEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














